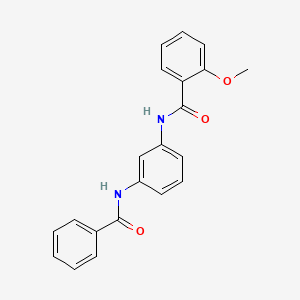

N-(3-benzamidophenyl)-2-methoxybenzamide

Description

N-(3-Benzamidophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a methoxy group at the ortho position and a benzamido group at the para position of the phenyl ring. These compounds are typically synthesized via amide coupling reactions between substituted benzoyl chlorides and aromatic amines under basic conditions, as exemplified in related syntheses .

Properties

IUPAC Name |

N-(3-benzamidophenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-26-19-13-6-5-12-18(19)21(25)23-17-11-7-10-16(14-17)22-20(24)15-8-3-2-4-9-15/h2-14H,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZKJZYWFMWDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzamidophenyl)-2-methoxybenzamide typically involves the reaction of 3-aminobenzamide with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzamidophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The benzamido group can be reduced to an amine under reducing conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of N-(3-benzamidophenyl)-2-hydroxybenzamide.

Reduction: Formation of N-(3-aminophenyl)-2-methoxybenzamide.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-benzamidophenyl)-2-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-benzamidophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Methoxy substitution at the ortho position (2-methoxy) is common in bioactive benzamides, influencing solubility and receptor binding .

- Bulky substituents (e.g., benzimidazole in ) reduce synthetic yields (e.g., 35% in ) compared to simpler analogs.

Receptor Binding and Antagonism

- Dopamine Receptor Antagonists: Sulpiride (): A 2-methoxybenzamide derivative acts as a D2 receptor antagonist (IC50 ~15–30 nM), highlighting the pharmacophore role of the methoxy group . YM-43611 (): Substituted 2-methoxybenzamide with nanomolar affinity for D3/D4 receptors, demonstrating that electron-withdrawing groups (e.g., Cl, cyclopropanecarbonyl) enhance potency .

Enzyme Inhibition and Gene Regulation

- PCSK9 Inhibition : N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide () suppresses PCSK9 expression, a target for atherosclerosis therapy .

- Anti-Psychotic Effects : Sulpiride derivatives () exhibit dual anti-psychotic and anti-ulcer activities, linked to their sulfonamide and methoxybenzamide motifs .

Structure-Activity Relationship (SAR) Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.